N-Nitroso-N-methylcyclohexylamine (NMCHA, CAS 5432-28-0) is an asymmetric cycloaliphatic nitrosamine primarily procured as a highly specific analytical reference standard. In the pharmaceutical industry, it serves as the critical target analyte for nitrosamine impurity profiling in Bromhexine Hydrochloride, a widely manufactured mucolytic active pharmaceutical ingredient (API). Because Bromhexine is synthesized using N-methylcyclohexylamine, residual precursor can undergo nitrosation to form trace levels of NMCHA [1]. Consequently, global regulatory agencies mandate the strict monitoring of this specific compound. Procuring high-purity NMCHA is an absolute prerequisite for calibrating gas chromatography-tandem mass spectrometry (GC-MS/MS) systems, validating recovery protocols, and ensuring API batches comply with acceptable intake (AI) thresholds [2].
Analytical laboratories cannot substitute NMCHA with generic, highly volatile nitrosamines like N-Nitrosodimethylamine (NDMA) or structurally related symmetric analogs like N-Nitrosodicyclohexylamine (NDCHA) [1]. In GC-MS/MS and LC-MS/MS workflows, exact retention time matching and specific multiple reaction monitoring (MRM) transitions are strict regulatory requirements for positive identification. NMCHA has a significantly higher boiling point (~259.8°C) than NDMA (153°C), resulting in completely different chromatographic elution profiles that prevent NDMA from serving as a valid retention marker . Furthermore, using unmatched surrogate standards for spiking studies fails to accurately model the specific matrix suppression effects of Bromhexine Hydrochloride, leading to recovery rates that fall outside the mandated 80–120% ICH Q2(R1) acceptance criteria [1].
In GC-MS/MS method development using a DB-1MS column, NMCHA requires a specific temperature ramp (e.g., 50°C to 320°C) to elute and separate from the Bromhexine matrix [1]. Its estimated boiling point of 259.8°C makes its elution behavior fundamentally different from highly volatile baseline nitrosamines like NDMA (boiling point 153°C) .
| Evidence Dimension | Boiling Point / Volatility Profile |
| Target Compound Data | ~259.8°C |
| Comparator Or Baseline | NDMA (Baseline Nitrosamine): 153°C |
| Quantified Difference | 106.8°C difference in boiling point, dictating distinct GC oven programming. |
| Conditions | Standard atmospheric conditions / GC-MS oven programming |
Procuring the exact NMCHA standard is mandatory to establish the correct chromatographic retention window, as generic volatile nitrosamines elute far too early to serve as markers.
To prevent false positives from the Bromhexine API matrix, quantitative methods rely on specific Multiple Reaction Monitoring (MRM) transitions. Under positive electrospray ionization, NMCHA yields a distinct transition at m/z 142.2 → 125.1 [1]. This fragmentation pathway is entirely distinct from standard aliphatic nitrosamines like NDMA, which transitions at m/z 75 → 58.
| Evidence Dimension | Primary MRM Transition (Positive Ionization) |
| Target Compound Data | m/z 142.2 → 125.1 |
| Comparator Or Baseline | NDMA: m/z 75 → 58 |
| Quantified Difference | Complete divergence in precursor and product ions. |
| Conditions | GC-MS/MS or LC-MS/MS with positive ionization and optimized collision energy. |
Regulatory audits require exact mass transition matching; substituting NMCHA with another nitrosamine invalidates the structural confirmation of the impurity.
When validating the quantification of nitrosamines in Bromhexine Hydrochloride, spiking studies must demonstrate accuracy within ICH guidelines. Using the exact NMCHA standard spiked at concentrations between 0.037 and 0.562 ppm yields validated recoveries of 80.0% to 120.0% [1]. Unmatched surrogate standards cannot reliably replicate the specific matrix suppression or enhancement effects experienced by the cycloaliphatic NMCHA.
| Evidence Dimension | Method Accuracy / Spike Recovery |
| Target Compound Data | 80.0% to 120.0% recovery |
| Comparator Or Baseline | ICH Q2(R1) Acceptance Criteria: 80% - 120% |
| Quantified Difference | Target standard strictly conforms to the required regulatory recovery window. |
| Conditions | Spiked into 10 mg/mL Bromhexine Hydrochloride API matrix. |
Procuring high-purity NMCHA is the only way to successfully pass spike-recovery validation for Bromhexine API release testing.
Regulatory authorities set strict Acceptable Intake (AI) limits for nitrosamines based on maximum daily dosage. For Bromhexine, the control limit for NMCHA is typically around 0.375 ppm. Validated GC-MS/MS methods utilizing the NMCHA reference standard achieve a Limit of Detection (LOD) of 3.75 ng/mL (0.00375 ppm) [1], which is two orders of magnitude below the regulatory threshold, ensuring robust compliance monitoring.
| Evidence Dimension | Detection Sensitivity vs. Regulatory Limit |
| Target Compound Data | LOD of 0.00375 ppm |
| Comparator Or Baseline | Typical Regulatory Control Limit: 0.375 ppm |
| Quantified Difference | LOD is 100x lower than the required control threshold. |
| Conditions | GC-MS/MS analysis in Bromhexine API matrix. |
Buyers must procure this specific standard to calibrate high-sensitivity instruments capable of detecting impurities well below mandated safety limits.
Following global regulatory mandates regarding nitrosamine contamination, quality control laboratories must screen Bromhexine API batches for N-Nitroso-N-methylcyclohexylamine. Procuring this exact standard allows labs to accurately identify and quantify the impurity against the specific 0.375 ppm control limit, utilizing the validated m/z 142.2 to 125.1 MRM transition [1].
When developing new GC-MS/MS or LC-MS/MS methods for pharmaceutical matrices, analytical scientists require high-purity NMCHA to perform ICH Q2(R1) validation. The standard is strictly necessary to establish the 3.75 ng/mL LOD, verify the 80-120% spike recovery, and map the correct chromatographic retention time relative to the API [1].
Because the carcinogenic potency of nitrosamines varies significantly based on their aliphatic or cycloaliphatic structure, toxicologists procure NMCHA to conduct specific mutagenicity assays or calculate TD50 values. These compound-specific toxicological data points are required to scientifically justify the Acceptable Intake (AI) limits submitted in drug master files (DMFs) [2].